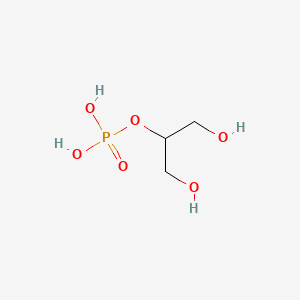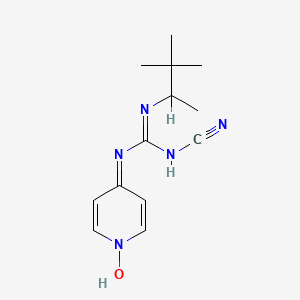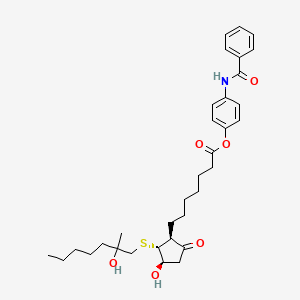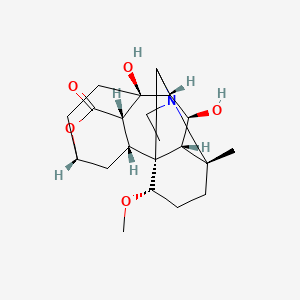
β-Glycerophosphat
Übersicht
Beschreibung
Beta-Glycerophosphoric acid, also known as glycerol 2-phosphate, is an organophosphate compound. It is the conjugate base of the phosphoric ester of glycerol. Unlike its isomers glycerol 1-phosphate and glycerol 3-phosphate, beta-Glycerophosphoric acid is not chiral and is less common . This compound is widely recognized for its role as a serine-threonine phosphatase inhibitor and its applications in biochemical research and cell biology .
Wissenschaftliche Forschungsanwendungen
Beta-Glycerophosphoric acid has a wide range of applications in scientific research:
Chemistry: Used as a phosphate donor in various chemical reactions.
Medicine: Utilized in the development of hydrogels for drug delivery and tissue engineering.
Industry: Employed in the production of recombinant proteins and as a buffer in culture media.
Wirkmechanismus
Target of Action
Beta-Glycerophosphoric acid primarily targets the enzyme serine-threonine phosphatase . This enzyme plays a crucial role in the process of dephosphorylation, which is a critical regulatory mechanism in cells.
Mode of Action
Beta-Glycerophosphoric acid acts as an inhibitor of serine-threonine phosphatase . By inhibiting this enzyme, it prevents the removal of a phosphate group from the phosphorylated amino acid residue of its target protein . This inhibition can affect various cellular processes that rely on the phosphorylation state of proteins.
Biochemical Pathways
The action of beta-Glycerophosphoric acid impacts several biochemical pathways. It is involved in amino acids, carbohydrate, and lipid metabolism . Its role as a phosphate source is particularly important in these metabolic pathways.
Pharmacokinetics
It is known to be soluble in water , which suggests that it can be readily absorbed and distributed in the body. More research is needed to fully understand its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
The inhibition of serine-threonine phosphatase by beta-Glycerophosphoric acid can have several cellular effects. For instance, it is used to drive the osteogenic differentiation of bone marrow stem cells in vitro . It also plays a role in the formation of fatty liver in overfed geese, with continuous elevated levels observed in the serum .
Action Environment
The action of beta-Glycerophosphoric acid can be influenced by environmental factors. For example, it is stable under normal conditions but can hydrolyze under strong acidic conditions . It is also biodegradable, suggesting that it can be broken down in the environment .
Biochemische Analyse
Biochemical Properties
Beta-Glycerophosphoric acid is involved in several biochemical reactions. It acts as a phosphate group donor in matrix mineralization studies and serves as a protein phosphatase inhibitor . The compound interacts with enzymes such as alkaline phosphatase, which hydrolyzes beta-Glycerophosphoric acid to release inorganic phosphate. This interaction is crucial for bone mineralization and other physiological processes.
Cellular Effects
Beta-Glycerophosphoric acid influences various cellular processes. It accelerates calcification in vascular smooth muscle cells by providing available phosphate for mineral deposition . Additionally, beta-Glycerophosphoric acid affects cell signaling pathways by modulating the activity of protein phosphatases, which in turn influences gene expression and cellular metabolism.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Beta-Glycerophosphoric acid can be synthesized through the phosphorylation of glycerol. One common method involves the reaction of glycerol with phosphoric acid under controlled conditions to yield beta-Glycerophosphoric acid .
Industrial Production Methods: In industrial settings, beta-Glycerophosphoric acid is often produced by reacting glycerol with phosphoric acid in the presence of a catalyst. The reaction is typically carried out at elevated temperatures to ensure complete conversion and high yield .
Analyse Chemischer Reaktionen
Types of Reactions: Beta-Glycerophosphoric acid undergoes various chemical reactions, including:
Hydrolysis: It can be hydrolyzed to glycerol and phosphoric acid.
Esterification: It can form esters with alcohols.
Phosphorylation: It can act as a phosphate donor in biochemical reactions.
Common Reagents and Conditions:
Hydrolysis: Water and acidic or basic conditions.
Esterification: Alcohols and acidic catalysts.
Phosphorylation: Enzymes or chemical catalysts.
Major Products:
Hydrolysis: Glycerol and phosphoric acid.
Esterification: Glycerol esters.
Phosphorylation: Phosphorylated compounds.
Vergleich Mit ähnlichen Verbindungen
- Glycerol 1-phosphate
- Glycerol 3-phosphate
Comparison:
- Chirality: Unlike glycerol 1-phosphate and glycerol 3-phosphate, beta-Glycerophosphoric acid is not chiral .
- Applications: Beta-Glycerophosphoric acid is less common but has unique applications in bone mineralization and as a phosphate donor .
Beta-Glycerophosphoric acid stands out due to its specific role in promoting bone cell mineralization and its use as a serine-threonine phosphatase inhibitor, making it a valuable compound in both biochemical research and medical applications .
Eigenschaften
IUPAC Name |
disodium;1,3-dihydroxypropan-2-yl phosphate;pentahydrate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H9O6P.2Na.5H2O/c4-1-3(2-5)9-10(6,7)8;;;;;;;/h3-5H,1-2H2,(H2,6,7,8);;;5*1H2/q;2*+1;;;;;/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PEMUISUYOHQFQH-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C(CO)OP(=O)([O-])[O-])O.O.O.O.O.O.[Na+].[Na+] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H17Na2O11P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60158536 | |
| Record name | Sodium 2-glycerophosphate pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60158536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
306.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
13408-09-8, 154804-51-0 | |
| Record name | Sodium 2-glycerophosphate pentahydrate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013408098 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Sodium 2-glycerophosphate pentahydrate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60158536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 154804-51-0 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | SODIUM 2-GLYCEROPHOSPHATE PENTAHYDRATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5JIY5MMX0E | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![(4S,5R,9R,10S,12R,13R)-1,5,9-trimethyl-11,14,15,16-tetraoxatetracyclo[10.3.1.04,13.08,13]hexadecan-10-ol](/img/structure/B1200408.png)













